Product packaging for 4-Bromo-3-chloro-N-methylaniline(Cat. No.:CAS No. 1233505-99-1)

4-Bromo-3-chloro-N-methylaniline

Cat. No.: B2359747
CAS No.: 1233505-99-1
M. Wt: 220.49
InChI Key: UMXFNWVZSGQQPG-UHFFFAOYSA-N
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Description

Significance of Substituted Anilines as Versatile Chemical Scaffolds in Advanced Synthesis

Substituted anilines are fundamental building blocks in the synthesis of a wide range of complex organic molecules. thieme-connect.com They serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes. thieme-connect.com The amino group on the aniline (B41778) ring can be readily modified, allowing for the construction of diverse molecular architectures. The nature and position of the substituents on the aromatic ring further modulate the electronic and steric properties of the molecule, providing chemists with a versatile toolkit for designing target compounds with specific functionalities.

Overview of Halogenation Strategies for Aromatic Amines

The introduction of halogen atoms onto an aromatic amine ring is a key transformation in organic synthesis. Various methods have been developed to achieve this, ranging from direct electrophilic halogenation using elemental halogens or N-halosuccinimides to more complex transition-metal-catalyzed cross-coupling reactions. thieme-connect.com The choice of halogenating agent and reaction conditions is crucial for controlling the regioselectivity of the halogenation, which is often directed by the electronic nature of the substituents already present on the aromatic ring. For instance, a general procedure for the bromination of aromatic compounds can be carried out using o-xylylene (B1219910) bis(triethylammonium tribromide) in acetonitrile (B52724) at room temperature. chemicalbook.com

Unique Reactivity Profile of N-Methylated Anilines Compared to Unsubstituted Analogues

The presence of a methyl group on the nitrogen atom of an aniline derivative significantly alters its reactivity compared to its unsubstituted counterpart. The N-methyl group is an electron-donating group, which can influence the basicity and nucleophilicity of the nitrogen atom. learncbse.in This, in turn, can affect the reactivity of the aromatic ring towards electrophilic substitution and the propensity of the amino group to participate in various chemical transformations. learncbse.in For example, N-methylated anilines exhibit different reactivity in diazotization reactions compared to primary anilines. learncbse.in

Research Landscape and Future Trajectories for Polyhalogenated N-Methylaniline Compounds

The research landscape for polyhalogenated N-methylaniline compounds is expanding, driven by the quest for new molecules with enhanced biological activity and material properties. Current research focuses on developing more efficient and selective synthetic methods to access these complex structures. thieme-connect.comrsc.org Future research is expected to explore the application of these compounds in areas such as medicinal chemistry, where the introduction of halogens can improve a drug's metabolic stability and binding affinity, and in materials science, where halogen bonding can be exploited to create novel supramolecular architectures with unique properties. researchgate.netnih.govbohrium.comdntb.gov.uaelsevierpure.com The development of flexible organic crystals from polyhalogenated N-benzylideneanilines, for instance, highlights the potential of these compounds in advanced materials. researchgate.netnih.govbohrium.comdntb.gov.uaelsevierpure.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrClN B2359747 4-Bromo-3-chloro-N-methylaniline CAS No. 1233505-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-chloro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXFNWVZSGQQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical and Spectroscopic Profile of 4 Bromo 3 Chloro N Methylaniline

Interactive Data Table: Physicochemical Properties of Related Aniline (B41778) Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Bromo-3-methylanilineC₇H₈BrN186.0580-82240
4-Chloro-3-methylanilineC₇H₈ClN141.6082-86237-238
3-Bromo-4-methylanilineC₇H₈BrN186.0527-30254-257

Note: Data for related compounds is presented for illustrative purposes.

Synthesis and Spectroscopic Characterization

Retrosynthetic Analysis and Potential Synthetic Pathways

A plausible retrosynthetic analysis for 4-Bromo-3-chloro-N-methylaniline would likely involve the sequential halogenation and N-methylation of a suitable aniline (B41778) precursor. One potential pathway could start with the chlorination of a protected p-bromoaniline derivative, followed by N-methylation and deprotection. Alternatively, a route starting from a commercially available chloro-nitro-toluene could be envisioned, involving reduction of the nitro group, followed by bromination and N-methylation. A general method for the synthesis of substituted anilines involves the condensation of an amine with a cyclohexanone, followed by a photochemical dehydrogenation strategy. thieme-connect.com

Spectroscopic Data and Structural Elucidation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry are essential for the structural elucidation of organic compounds. While specific spectra for this compound are not available, data for related compounds can provide insights into the expected spectral features.

Interactive Data Table: Spectroscopic Data of a Related Compound (4-Bromo-3-methylaniline)

TechniqueKey Signals
¹H NMRSignals corresponding to aromatic protons and the methyl group protons would be expected. The chemical shifts and splitting patterns would be influenced by the positions of the bromine and chlorine atoms.
¹³C NMRResonances for the seven carbon atoms in the molecule would be observed, with their chemical shifts indicating their electronic environment.
IR SpectroscopyCharacteristic absorption bands for N-H stretching (if a secondary amine), C-H stretching (aromatic and methyl), C=C stretching (aromatic ring), and C-Br and C-Cl stretching would be present.
Mass SpectrometryThe mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Note: This table describes the expected data for the target compound based on general principles and data for related compounds like 4-Bromo-3-methylaniline. chemicalbook.comchemicalbook.com

Computational and Theoretical Chemistry of 4 Bromo 3 Chloro N Methylaniline

Electronic Structure and Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or its approximations, to provide information about molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule like 4-bromo-3-chloro-N-methylaniline, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine a range of molecular properties.

These calculations would yield optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, vibrational frequencies could be computed to simulate the infrared and Raman spectra of the molecule, aiding in its experimental characterization. Electronic properties such as dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding its interaction with electric fields and its potential in nonlinear optics, would also be obtained.

A hypothetical data table of optimized geometrical parameters for this compound, as would be generated by DFT calculations, is presented below.

ParameterPredicted Value
C-N Bond Length (Å)Data not available
C-Br Bond Length (Å)Data not available
C-Cl Bond Length (Å)Data not available
N-C (methyl) Bond Length (Å)Data not available
C-N-C Bond Angle (°)Data not available
Dihedral Angle (Phenyl-N-Methyl) (°)Data not available

Ab Initio Methods for High-Accuracy Energy and Structure Determination

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy for determining molecular energies and structures. nih.govnih.govrsc.orgarxiv.orgaps.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, provide benchmark data against which DFT results can be compared. For this compound, high-accuracy ab initio calculations would be essential for validating the results from more computationally efficient methods and for providing a more precise understanding of its electronic energy and conformational stability.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. nih.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity. A small energy gap generally indicates higher reactivity. This analysis would help in predicting the sites susceptible to electrophilic and nucleophilic attack.

A hypothetical table of FMO properties for this compound is shown below.

ParameterPredicted Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Conformational Analysis using Quantum Chemical Approaches

The presence of the N-methyl group introduces conformational flexibility to this compound. Quantum chemical methods can be employed to perform a detailed conformational analysis. By systematically rotating the C-N bond and the N-methyl group, a potential energy surface can be generated. This surface would reveal the most stable conformers (energy minima) and the energy barriers between them (transition states). Understanding the conformational landscape is crucial as different conformers can exhibit different chemical and physical properties.

Molecular Dynamics (MD) Simulations

While quantum chemical methods provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time.

Investigation of Dynamic Properties and Conformational Landscapes

MD simulations of this compound, typically in a solvent environment to mimic real-world conditions, would provide a wealth of information about its dynamic properties. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular movements, conformational changes, and interactions with surrounding solvent molecules.

By analyzing the trajectory from an MD simulation, one can explore the conformational landscape in a more dynamic sense than with static quantum chemical calculations. This can reveal the preferred conformations in solution and the timescales of transitions between them. Furthermore, properties such as the radial distribution functions between the solute and solvent atoms can be calculated to understand the solvation structure around the molecule.

Solvation Dynamics and Solvent Effects on Reactivity

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Solvation dynamics, which describe the process of a solute molecule being surrounded by solvent molecules, play a crucial role in determining its reactivity. The polarity of the solvent, for instance, can affect the rate of reactions involving aniline (B41778) derivatives. quora.com For electrophilic aromatic substitution reactions, non-polar solvents can slow down the reaction rate, while polar solvents can stabilize charged intermediates, thereby influencing the reaction kinetics. quora.comyoutube.com

Studies on substituted anilines have shown that solvent and substituent effects can be mutually symmetrical. cdnsciencepub.com The acidity of the amino group, a key factor in many reactions, is influenced by both the substituent on the aniline ring and the basicity of the solvent. cdnsciencepub.com For instance, the sensitivity of the NH2 group's acidity to the solvent's basicity correlates with the electron-donating or -withdrawing nature of the substituent. cdnsciencepub.com This interplay highlights the importance of considering the specific solvent environment when predicting the reactivity of this compound. The presence of both a bromo and a chloro group on the aniline ring of this compound is expected to increase its lipophilicity, suggesting it would dissolve more readily in non-aqueous solvents. nih.govresearchgate.net

Intermolecular Interactions and Self-Assembly Behavior

The substituents on the aromatic ring of this compound dictate the nature of its intermolecular interactions. These interactions, in turn, govern its potential for self-assembly into larger, organized structures. Hydrogen bonding involving the N-methylamino group is a significant interaction that can influence the crystal structure and physical properties of aniline derivatives. researchgate.net

The presence of halogen atoms (bromine and chlorine) introduces the possibility of halogen bonding, a non-covalent interaction that can play a role in the formation of supramolecular assemblies. The specific arrangement of these substituents on the aniline ring will determine the directionality and strength of these interactions, influencing how the molecules pack in the solid state.

Methodological Advancements in MD Simulations for Aniline Derivatives

Molecular dynamics (MD) simulations have become an indispensable tool for studying the dynamic behavior of molecules like aniline derivatives. nih.gov Recent advancements in computational power and algorithms have enabled more accurate and longer simulations, providing detailed insights into conformational changes, solvation, and intermolecular interactions. nih.govmdpi.com

Enhanced sampling methods are now commonly used to overcome the limitations of traditional MD simulations, allowing for the exploration of larger conformational spaces and the calculation of free energy landscapes. mdpi.com The development of more accurate force fields, sometimes aided by machine learning, has improved the reliability of MD simulations for predicting the properties of complex molecular systems. mdpi.com These advancements are crucial for accurately modeling the behavior of substituted anilines and understanding their structure-function relationships. nih.gov

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) models, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are computational tools used to predict the reactivity and properties of chemical compounds based on their molecular structure.

Application of Computational Descriptors in Predictive Models

A wide array of computational descriptors can be used to build predictive models for the reactivity of aniline derivatives. These descriptors quantify various aspects of a molecule's structure and electronic properties. Common descriptors include:

Electronic Descriptors: These describe the electronic environment of the molecule and include parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrophilicity index, and chemical hardness. researchgate.net These are often calculated using methods like Density Functional Theory (DFT). researchgate.netnih.gov

Steric Descriptors: These account for the size and shape of the molecule and its substituents, which can influence reaction rates by hindering the approach of reactants. acs.orgcapes.gov.br

Topological and Geometrical Descriptors: These describe the connectivity and 3D arrangement of atoms in the molecule.

Lipophilicity Descriptors: Parameters like the octanol-water partition coefficient (logP) are used to predict a compound's solubility and are important in QSAR studies. nih.govresearchgate.netnih.gov

Genetic algorithms are often employed to select the most relevant descriptors for building robust and predictive QSAR models. nih.govresearchgate.net

Correlation of Electronic and Steric Parameters with Experimental Reactivity

The reactivity of aniline derivatives is strongly influenced by the electronic and steric effects of the substituents on the aromatic ring. acs.orgcapes.gov.br The Hammett equation and its extensions are frequently used to correlate reaction rates and equilibrium constants with electronic substituent parameters (σ). acs.orgznaturforsch.comnih.gov For instance, the oxidation potential of substituted anilines has been shown to correlate well with Hammett and Brown-Okamoto substituent constants. znaturforsch.com

In cases where a simple Hammett correlation is insufficient, dual substituent parameter (DSP) equations, which separate the inductive (or field) and resonance effects of substituents, can provide a better fit for the experimental data. acs.org Steric parameters are also crucial, especially for ortho-substituted anilines, where the substituent's proximity to the reaction center can significantly impact reactivity. acs.org Studies have shown that both electronic and steric parameters are necessary to accurately model the reactivity of substituted anilines in various reactions, such as nucleophilic substitution. capes.gov.br

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes, optimization of reaction conditions, and even the discovery of new synthetic routes. researchgate.netscispace.com These data-driven approaches leverage large datasets of chemical reactions to build predictive models. acs.orgnih.gov

For the synthesis of aniline derivatives, ML models can be trained to predict the major products of a reaction, identify optimal catalysts, and suggest suitable reaction conditions. acs.orgnih.gov By learning from vast amounts of experimental data, these models can often outperform traditional methods in predicting the outcomes of complex reactions. neurips.cc The development of novel molecular descriptors and graph-based representations of molecules is further enhancing the predictive power of ML in chemical synthesis. acs.orgchemrxiv.org As these technologies continue to advance, they hold the potential to significantly accelerate the synthesis and development of new chemical entities, including complex molecules like this compound. nih.govacs.orgresearchgate.net

Data-Driven Approaches for Reaction Prediction and Optimization

Data-driven approaches, powered by machine learning and artificial intelligence, are revolutionizing how chemists approach synthesis. acs.orgbeilstein-journals.org These methods leverage vast datasets of known chemical reactions to build predictive models that can forecast the products, yields, and optimal conditions for new transformations. acs.orgresearchgate.net For a target molecule like this compound, these tools can be instrumental in designing efficient and robust synthetic routes.

Machine learning models, particularly neural networks, are trained on large reaction databases like Reaxys to predict the outcome of a chemical reaction given a set of reactants and reagents. researchgate.net These models learn the underlying patterns of chemical reactivity, enabling them to generalize to novel substrates. For instance, in the synthesis of this compound, which could involve N-methylation of 4-bromo-3-chloroaniline (B1265746), a data-driven model could predict the feasibility of various methylating agents and catalysts.

The prediction process often involves representing molecules as "fingerprints" or graphs that a machine learning algorithm can interpret. ifmo.ru By comparing the fingerprints of the reactants and products in a vast number of known reactions, the model can predict the most likely product for a new combination of starting materials. The accuracy of these predictions has been shown to be quite high, with some models achieving top-10 accuracies for individual species in the range of 80-90%. researchgate.net

A hypothetical data-driven prediction for a key synthetic step towards this compound might involve evaluating different halogenation strategies on a precursor molecule. The model could assess the regioselectivity of bromination on 3-chloro-N-methylaniline, predicting the likelihood of forming the desired 4-bromo isomer over other potential products.

Table 1: Hypothetical Data-Driven Prediction for the Bromination of 3-chloro-N-methylaniline

Input ReactantsPredicted Major ProductPredicted Yield (%)Confidence Score
3-chloro-N-methylaniline, N-BromosuccinimideThis compound850.92
3-chloro-N-methylaniline, BromineThis compound780.88
3-chloro-N-methylaniline, Pyridinium tribromideThis compound820.90

This table is a hypothetical representation of predictions from a data-driven model and is for illustrative purposes only.

Beyond predicting the outcome, machine learning models can also optimize reaction conditions to maximize yield and minimize byproducts. beilstein-journals.org This is often achieved through Bayesian optimization or other algorithms that intelligently explore the reaction space, which includes parameters like temperature, solvent, catalyst, and reactant concentrations. ifmo.ru

For the synthesis of this compound, a machine learning-guided optimization might explore a wide range of catalysts and solvents for the N-methylation step. The model would use data from a limited number of initial experiments to build a response surface and then suggest the next set of experimental conditions that are most likely to improve the yield. This iterative process can significantly accelerate the discovery of optimal reaction conditions compared to traditional one-factor-at-a-time experimentation. beilstein-journals.org

Automated Platforms for Kinetic Data Acquisition and Analysis

The development of data-driven models for reaction prediction and optimization relies heavily on the availability of large, high-quality datasets. beilstein-journals.org Automated platforms for high-throughput experimentation (HTE) are crucial for generating this data efficiently. nih.govnih.gov These platforms integrate robotic liquid handlers, parallel reactors, and rapid analytical techniques to perform hundreds or even thousands of experiments in a short period. nih.gov

For a reaction such as the synthesis of this compound, an HTE platform could be used to screen a large library of catalysts, bases, and solvents in parallel. chemspeed.com Each reaction would be performed on a small scale, and the outcomes analyzed using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry.

The kinetic data obtained from these high-throughput experiments are then used to train and validate machine learning models. For example, by measuring the reaction rate under different conditions, a detailed kinetic profile of the formation of this compound can be established. This information is invaluable for understanding the reaction mechanism and for scaling up the synthesis to an industrial scale.

Table 2: Illustrative High-Throughput Screening Data for the N-methylation of 4-bromo-3-chloroaniline

ExperimentCatalystBaseSolventTemperature (°C)Yield (%)
1NoneK2CO3DMF8045
2CuIK2CO3DMF8075
3CuICs2CO3DMF8082
4CuICs2CO3DMSO10091
5Pd(OAc)2NaOtBuToluene10068

This table represents a small subset of data that could be generated from a high-throughput screening experiment. The values are for illustrative purposes.

The integration of automated experimentation with data analysis and machine learning creates a closed-loop system for reaction development. beilstein-journals.org The results from one round of experiments are used to refine the predictive models, which in turn guide the design of the next round of experiments. This iterative approach, often referred to as a "self-driving lab," has the potential to dramatically accelerate the discovery and optimization of new chemical reactions and synthetic routes for molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules. For a compound like this compound, a suite of NMR techniques would be indispensable for its unambiguous characterization.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are fundamental for determining the molecular structure. In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the N-methyl protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons would be crucial for confirming the substitution pattern on the benzene (B151609) ring. Similarly, the ¹³C NMR spectrum would provide the number of unique carbon environments and their chemical shifts, corroborating the structural assignment. However, specific, experimentally-derived ¹H and ¹³C NMR data for this compound are not present in published literature, preventing the creation of a definitive data table. For comparison, related compounds like 4-bromo-N,2-dimethylaniline and 4-chloro-N-methylaniline have been characterized, but their spectral data cannot be directly extrapolated to the target compound. rsc.orgchemicalbook.com

Real-time Reaction Monitoring by Benchtop and High-Field NMR

The study of reaction kinetics and mechanisms has been significantly advanced by real-time NMR monitoring, which allows for the direct observation of reactant consumption and product formation. This can be performed using both high-field and more accessible benchtop NMR spectrometers. researchgate.net

Monitoring the synthesis of this compound, for instance, through the N-alkylation of 4-bromo-3-chloroaniline, could provide valuable kinetic data. mdpi.com By tracking the signal intensities of reactant and product peaks over time, reaction rates and orders can be determined non-invasively. rsc.org Studies on the N-alkylation of other aniline derivatives have successfully used this method to elucidate reaction kinetics. nih.gov However, no such kinetic studies have been specifically reported for this compound.

A key advantage of real-time NMR is its potential to detect and structurally characterize short-lived transient intermediates that are crucial to understanding a reaction's mechanism. While techniques like paramagnetic NMR have been employed to identify transient species in complex biological and chemical systems, their application to the synthesis of this compound has not been documented. rsc.org

Hyperpolarization techniques, such as Signal Amplification By Reversible Exchange (SABRE), can dramatically increase NMR signal sensitivity, sometimes by several orders of magnitude. This enhancement is particularly useful for studying low-concentration species or monitoring reactions in real-time with high fidelity. While these methods are powerful for investigating reaction mechanisms involving a range of nitrogen-containing compounds, there is no evidence in the scientific literature of their use in the study of this compound.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR experiments are essential for establishing the connectivity within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to assign adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, definitively linking each proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the entire carbon skeleton and confirming the positions of substituents relative to all protons.

While the application of these 2D techniques is standard practice for the characterization of novel compounds, including various substituted anilines, specific COSY, HSQC, or HMBC datasets for this compound are not available in the public domain. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. By analyzing the spectra of analogous compounds, such as 4-bromo-3-methylaniline, 4-chloro-N-methylaniline, and other substituted anilines, the vibrational modes of this compound can be predicted.

The N-H stretching vibration of the secondary amine group is typically observed in the region of 3300-3500 cm⁻¹. For instance, in a related compound, 4-chloro-N-methylaniline, the N-H stretching mode is identified in this range. nih.gov The C-H stretching vibrations of the aromatic ring and the methyl group are expected to appear between 3000 and 3100 cm⁻¹ and 2850 and 3000 cm⁻¹, respectively.

The C=C stretching vibrations within the benzene ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the aromatic ring influences the exact position and intensity of these bands. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.

The vibrations involving the halogen substituents are found at lower wavenumbers. The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ region, while the C-Br stretching vibration is observed at even lower frequencies, generally between 500 and 600 cm⁻¹. For example, in the multistep synthesis of 4-bromo-2-chloroaniline, a related compound, characteristic peaks for C-Cl and C-Br bonds were observed in the IR spectrum. researchgate.net

A summary of expected and observed vibrational frequencies for this compound and related compounds is presented in the table below.

Vibrational ModeExpected Range (cm⁻¹)Observed Frequency in Related Compounds (cm⁻¹)Related Compound
N-H Stretch3300-3500~34004-chloro-N-methylaniline nih.gov
Aromatic C-H Stretch3000-31003050-31004-bromo-3-methylaniline chemicalbook.com
Aliphatic C-H Stretch2850-30002850-29704-chloro-N-methylaniline nih.gov
C=C Aromatic Stretch1400-16001450-16004-bromo-3-methylaniline chemicalbook.com
C-N Stretch1250-1350~13004-chloro-N-methylaniline nih.gov
C-Cl Stretch600-800661-6624-bromo-2-chloroaniline researchgate.net
C-Br Stretch500-600541-5664-bromo-2-chloroaniline researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

In the synthesis of this compound, mass spectrometry would be instrumental in confirming the identity of the desired product and identifying any potential byproducts. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound. Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive M, M+2, and M+4 pattern for the molecular ion cluster.

Predicted mass spectrometry data for the closely related compound 4-bromo-3-chloro-2-methylaniline (B1277023) shows a monoisotopic mass of 218.94504 Da. uni.lunih.gov The fragmentation pattern would likely involve the loss of the methyl group (M-15), followed by the loss of halogens or other fragmentation pathways characteristic of substituted anilines.

IonPredicted m/z
[M+H]⁺219.95232
[M+Na]⁺241.93426
[M-H]⁻217.93776
[M]⁺218.94449

Predicted data for 4-bromo-3-chloro-2-methylaniline uni.lu

Differential Electrochemical Mass Spectrometry (DEMS) is a specialized technique that combines electrochemistry with mass spectrometry to detect volatile products generated at an electrode surface in real-time. While no specific DEMS studies on this compound have been reported, this technique could be applied to investigate its electrochemical behavior, such as its oxidation or reduction pathways. For instance, the electrochemical degradation of halogenated anilines could be monitored by detecting volatile fragments, providing insights into the reaction mechanism.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring.

The electronic transitions in aniline and its derivatives are typically π → π* transitions of the benzene ring, which are influenced by the substituents. The amino group acts as an auxochrome, causing a red shift (bathochromic shift) of the absorption bands compared to benzene. The presence of halogen atoms can also influence the position and intensity of the absorption maxima.

For the related compound 4-bromo-4'-chloro benzylidene aniline, the UV-vis-NIR spectrum was used to determine its optical transmission range. researchgate.netnih.gov Similarly, the UV-Vis spectrum of this compound would provide valuable information about its electronic structure and could be used for quantitative analysis. The spectrum of 3-chloro-4-methylaniline (B146341), another related compound, is available in the Sadtler Research Laboratories Spectral Collection (UV: 4325), providing a reference for the expected absorption maxima. nih.gov

Monitoring Reaction Progress and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy would be a primary tool for monitoring reactions involving this compound and for studying its electronic transitions. The chromophoric nature of the substituted benzene ring would produce characteristic absorption bands in the UV-Vis spectrum. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the electronic structure of the molecule.

Future research would be expected to produce data similar to the hypothetical table below, illustrating how spectral data could be used to monitor the progress of a reaction, such as an N-alkylation or a coupling reaction.

Hypothetical UV-Vis Spectral Data for a Reaction Involving this compound

Reaction Time (minutes) λmax (nm) Absorbance at λmax
0 295 1.2
30 310 0.8
60 310 0.5
120 310 0.2

This table is illustrative and not based on experimental results.

Analysis of the electronic transitions, such as π→π* and n→π* transitions, would provide information on the effects of the bromo, chloro, and N-methyl substituents on the aromatic system's electron distribution.

Spectroelectrochemical Studies for Redox Behavior

Spectroelectrochemistry, a technique that combines spectroscopy with electrochemistry, would be essential for understanding the redox behavior of this compound. By applying a potential to a solution of the compound and simultaneously recording its spectra, one could observe the formation of radical cations or other oxidized species. This would allow for the determination of the compound's oxidation potential and the characterization of its electrochemically generated intermediates. Such studies are crucial for applications in materials science and electro-organic synthesis.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material.

Determination of Solid-State Molecular Structures and Conformations

A single-crystal X-ray diffraction study of this compound would reveal its exact molecular geometry, including bond lengths, bond angles, and the conformation of the N-methyl group relative to the aromatic ring. This empirical data is invaluable for validating theoretical models and understanding the steric and electronic effects of the substituents.

Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 4.567
c (Å) 18.789
β (°) 95.45
Volume (ų) 862.1

This table is illustrative and not based on experimental results.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The crystal structure would also illuminate the network of intermolecular interactions that govern the packing of molecules in the solid state. Given the presence of bromine, chlorine, and an N-H group (if protonated) or a nitrogen lone pair, interactions such as halogen bonding (C-Br···X or C-Cl···X) and hydrogen bonding (N-H···Y) would be of particular interest. The analysis of these non-covalent forces is critical for crystal engineering and predicting the physical properties of the material.

Conclusion

Direct Halogenation Protocols for Substituted Anilines

Direct halogenation of the aniline (B41778) ring is a fundamental transformation, but one that presents challenges in controlling regioselectivity due to the strong activating nature of the amino group.

Electrophilic Aromatic Substitution with Regioselectivity Considerations

The amino group in aniline is a powerful electron-donating group, which strongly activates the aromatic ring towards electrophilic substitution. byjus.com This activation directs incoming electrophiles, such as halogens, to the ortho and para positions. byjus.com Consequently, direct halogenation of aniline with reagents like bromine water typically leads to the formation of 2,4,6-tribromoaniline (B120722) as a white precipitate at room temperature. byjus.comyoutube.com Achieving selective mono-halogenation at a specific position, especially in the presence of other substituents, requires careful control over the reaction conditions and the choice of halogenating agent. For instance, to obtain a specific isomer like this compound, direct halogenation of 3-chloro-N-methylaniline would likely result in a mixture of products due to the directing effects of both the chloro and N-methylamino groups, making regiocontrol a significant challenge.

Stoichiometry-Controlled Halogenation using N-Halosuccinimides

A more controlled approach to the halogenation of anilines involves the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS). beilstein-journals.orgnih.gov By carefully controlling the stoichiometry of the NXS reagent, it is possible to achieve mono-, di-, or tri-halogenation of anilines and phenols with good to excellent yields. beilstein-journals.org This method offers a chemoselective and often highly regioselective pathway for introducing halogens onto the aromatic ring. beilstein-journals.org For example, using one equivalent of NBS with an aniline derivative that has open ortho and para positions can lead to exclusive para-substitution. beilstein-journals.org This stoichiometric control provides a significant advantage over methods that use elemental halogens, which can be less selective. beilstein-journals.org

A sustainable mechanochemical approach using an electrical mortar and pestle with PEG-400 as a grinding auxiliary has been developed for the halogenation of anilines with NXS. beilstein-journals.org This method allows for rapid reactions, often within 10-15 minutes, and provides a facile route to halogenated anilines. beilstein-journals.org The presumed mechanism involves the polarization of the N-X bond in the N-halosuccinimide by PEG-400, which facilitates the formation of a halonium ion (X+). This electrophile is then attacked by the electron-rich aniline ring, typically at the para position, to yield the halogenated product. beilstein-journals.org

Impact of Reaction Conditions on Regioselectivity

The regioselectivity of aniline halogenation is highly dependent on various reaction conditions, including the solvent, temperature, and the presence of catalysts or additives. scispace.comnih.gov For instance, the use of ionic liquids as solvents for the halogenation of unprotected anilines with copper(II) halides has been shown to favor para-substitution with high yields under mild conditions. researchgate.netnih.gov This method avoids the need for protecting groups and hazardous reagents like gaseous HCl or oxygen. researchgate.net The enhanced regioselectivity in ionic liquids is attributed to the efficient dissolution and mixing of the reactants, allowing the reaction to proceed optimally. nih.gov

Temperature also plays a crucial role. Low temperatures, such as -78 °C, are often employed in reactions to enhance selectivity by slowing down the reaction rate and allowing for better kinetic control. scispace.comnih.gov The choice of halogenating agent and any accompanying catalyst or ligand can also dramatically influence the outcome. For example, Pd-catalyzed meta-C–H chlorination of anilines has been achieved using a specific pyridone-based ligand, demonstrating that the reaction can be directed to a typically less reactive position. nih.gov

Synthesis via N,N-Dialkylaniline N-Oxides

An alternative and highly regioselective method for the synthesis of halogenated anilines involves the use of N,N-dialkylaniline N-oxides as intermediates. This strategy leverages the unique reactivity of the N-oxide functionality to direct halogenation.

Selective Halogenation through Treatment with Thionyl Halides

A powerful method for the regioselective halogenation of anilines involves the temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides, followed by treatment with thionyl halides (SOX2). scispace.comnih.govacs.org This approach offers a distinct advantage in controlling the position of halogenation. Specifically, treatment of N,N-dialkylaniline N-oxides with thionyl bromide (SOBr2) results in highly selective para-bromination, while treatment with thionyl chloride (SOCl2) predominantly yields the ortho-chlorinated product. scispace.comacs.org

For example, reacting an N,N-dialkylaniline N-oxide with thionyl bromide in a solvent like dichloromethane (B109758) at low temperatures (e.g., -78 °C) leads to the formation of the corresponding 4-bromo-N,N-dialkylaniline in good yield. scispace.comnih.gov This method has been successfully applied to a diverse range of substituted N,N-dialkylaniline N-oxides, affording the para-bromo products with high selectivity. nih.govacs.org Similarly, using thionyl chloride under optimized conditions provides a route to 2-chloro-N,N-dialkylanilines. nih.govacs.org This complementary regioselectivity makes the N-oxide strategy a versatile tool for synthesizing specifically halogenated anilines.

Halogenation of N,N-Dimethylaniline N-Oxide with Thionyl Halides
ReagentMajor ProductSelectivityYield
Thionyl bromide (SOBr₂)4-Bromo-N,N-dimethylanilineExclusively paraUp to 69%
Thionyl chloride (SOCl₂)2-Chloro-N,N-dimethylaniline3.6–6.6:1 (ortho/para)Up to 65%

Mechanistic Pathways of N–O Bond Excision in N-Oxide Chemistry

The mechanism of halogenation using N,N-dialkylaniline N-oxides and thionyl halides involves the crucial step of N–O bond excision. nih.govacs.org While the exact mechanistic details are still under investigation, it is believed that the reaction proceeds through the formation of a reactive intermediate upon the addition of the thionyl halide to the N-oxide. acs.org This is followed by the transfer of a halogen atom to the aromatic ring and the expulsion of sulfur dioxide. acs.org

The mechanistic pathways for such group-transfer events are thought to involve either a nih.govnih.gov-sigmatropic rearrangement, where the N–O bond is cleaved as the C–X bond is formed, or a stepwise process. acs.org The stepwise pathway could involve the homolytic cleavage of the N–O bond, followed by a radical recombination to form the C–X bond. acs.org The inherent weakness of the N-O bond in the aniline N-oxide is a key factor that enables these transformations. scispace.comnih.govnih.gov This reactivity allows for the controlled and regioselective halogenation of the aromatic system without the need for external activation of the halogen source or the use of Lewis acids. nih.govacs.org

Metal-Catalyzed Amination of Aryl Halides

The formation of a carbon-nitrogen (C–N) bond is a fundamental transformation in the synthesis of aniline derivatives. Metal-catalyzed cross-coupling reactions have become indispensable tools for forging this bond, offering reliable and versatile routes from readily available aryl halides and amines.

Buchwald-Hartwig Coupling Applications for Aryl Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a mild and general method for C–N bond formation. wikipedia.org This palladium-catalyzed reaction couples aryl halides or pseudohalides with primary or secondary amines. wikipedia.org The reaction's utility stems from its broad substrate scope and high functional group tolerance, overcoming the limitations of older methods like nucleophilic aromatic substitution. wikipedia.org

The catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.orgpearson.com The success of the reaction is highly dependent on the choice of ligand, base, and solvent.

Several generations of phosphine-based ligands have been developed to enhance the reaction's efficiency and scope. youtube.com Bulky, electron-rich ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos), are particularly effective as they stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination. youtube.com Bidentate phosphine (B1218219) ligands like BINAP and DPPF were instrumental in extending the reaction to include primary amines. wikipedia.org

Table 1: Key Components in Buchwald-Hartwig Amination

Component Role Common Examples
Catalyst Facilitates the C–N bond formation Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes the catalyst and promotes reaction steps XPhos, SPhos, BINAP, DPPF
Base Activates the amine for nucleophilic attack NaOt-Bu, KOt-Bu, Cs₂CO₃
Substrate Aryl source for the new C–N bond Aryl chlorides, bromides, iodides, triflates
Nucleophile Amine source for the new C–N bond Primary and secondary amines

This table summarizes the essential components and their functions in a typical Buchwald-Hartwig amination reaction, highlighting common reagents used.

Ullmann Reaction Approaches for C–N Bond Formation

The Ullmann reaction, one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes copper to facilitate the formation of C–N bonds from aryl halides. nih.gov The traditional Ullmann condensation typically requires harsh reaction conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper, and is often limited to electron-deficient aryl halides. nih.govwikipedia.org

Despite these historical limitations, modern advancements have revived interest in Ullmann-type reactions. The development of soluble copper catalysts supported by ligands like diamines, prolinamides, and acylhydrazines has led to milder reaction conditions and a broader substrate scope. nih.govlibretexts.org These reactions can now be performed at lower temperatures and are more tolerant of various functional groups. nih.gov The mechanism is thought to involve the formation of an organocopper intermediate, which then undergoes nucleophilic aromatic substitution with the amine. wikipedia.org While palladium-based methods like the Buchwald-Hartwig amination are often preferred for their milder conditions and broader applicability, the lower cost of copper makes the Ullmann reaction an attractive alternative, particularly in industrial settings. nih.gov

Table 2: Comparison of Buchwald-Hartwig and Ullmann Aminations

Feature Buchwald-Hartwig Amination Ullmann Reaction
Catalyst Palladium Copper
Conditions Generally mild Traditionally harsh, modern variants are milder
Substrate Scope Very broad (Aryl-Cl, Br, I, OTf) Traditionally limited, improved with new ligands
Ligands Bulky, electron-rich phosphines Diamines, amino acids, phenanthrolines
Cost Higher (Palladium) Lower (Copper)

This interactive table provides a comparative overview of the two key metal-catalyzed amination reactions, helping to distinguish their primary characteristics and applications.

Novel Approaches for Multi-Substituted Aniline Synthesis

Beyond traditional cross-coupling, innovative strategies for constructing the aniline ring itself have emerged. These methods build the aromatic core from acyclic precursors, offering unique regiochemical control and access to substitution patterns that are difficult to achieve through functionalization of a pre-existing aniline ring.

Molybdenum-Catalyzed Intermolecular Reactions of Ynones with Allylic Amines

A novel and efficient approach for synthesizing 2,4-di- and 2,4,6-trisubstituted anilines utilizes a simple molybdenum(VI) catalyst. bohrium.comnih.gov This method involves the intermolecular reaction of readily available ynones and allylic amines. bohrium.comnih.gov The reaction proceeds in good to excellent yields and demonstrates significant potential for creating diverse and complex aniline structures that may be challenging to access otherwise. bohrium.com Mechanistic studies suggest the reaction proceeds through a sophisticated cascade involving an aza-Michael addition, a beilstein-journals.orgbeilstein-journals.org-proton shift, cyclization, dehydration, a 6π-electrocyclization, and finally, aromatization to form the substituted aniline product. bohrium.comnih.gov This strategy provides a modular and robust pathway to valuable multi-substituted anilines. bohrium.com

Imine Condensation–Isoaromatization Pathways

An alternative, catalyst-free method has been developed for the synthesis of 2-benzyl-N-substituted anilines. beilstein-journals.orgnih.gov This approach involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary aliphatic amines. beilstein-journals.orgnih.gov The reaction proceeds smoothly through a sequential imine condensation–isoaromatization pathway. beilstein-journals.orgbohrium.com The process is operationally simple and occurs under mild conditions, affording a range of useful aniline derivatives in moderate to high yields. beilstein-journals.org The proposed mechanism involves the formation of an imine, followed by an isoaromatization step driven by imine–enamine tautomerization and a double bond shift to yield the stable aniline product. beilstein-journals.org

Benzannulation and N-Annulation Strategies

Benzannulation strategies construct the aniline's benzene (B151609) ring from acyclic precursors. One such method involves the reaction of β-ketoenamines with an in-situ generated methyl(methylene)sulfonium ion. N-alkylated enamines undergo benzannulation to produce substituted anilines. Another powerful technique is the palladium-catalyzed cross-benzannulation of aminoenynes with diynes, which yields polysubstituted anilines with high regioselectivity under mild conditions. nih.gov These annulation methods offer a powerful alternative for synthesizing highly substituted anilines by building the aromatic ring system from the ground up. nih.gov

Synthesis of Advanced Intermediates and Precursors to this compound

The synthesis of this compound typically proceeds through the formation of a crucial intermediate, 4-bromo-3-chloroaniline (B1265746). This precursor is subsequently methylated to yield the final product. The methodologies for preparing these intermediates often involve the halogenation of aniline derivatives and the reduction of nitro compounds.

A common starting point for synthesizing the 3-chloro-4-substituted aniline core is the chlorination of p-nitrotoluene, followed by catalytic hydrogenation. google.com The resulting 3-chloro-4-methylaniline (B146341) provides a model for establishing the desired substitution pattern on the benzene ring. google.comnih.gov A method for its synthesis involves the chlorination of paranitrotoluene, followed by washing, refining, and reduction using hydrogen gas with a catalyst. google.com The liquid-phase catalytic hydrogenation of 2-chloro-4-nitrotoluene (B140621) is a key industrial process for producing 3-chloro-4-methylaniline. google.com

Another critical precursor is 4-bromoaniline (B143363). Its synthesis can be achieved through various methods, including the N-TBS (tert-butylsilyl) protection of aniline, which allows for subsequent manipulations. chemicalbook.com The selective bromination of anilines at the para position can be challenging, often producing dibromo byproducts. google.com However, processes using specific brominating agents in suitable solvents have been developed to improve yield and purity. google.com For instance, the use of cupric bromide in tetrahydrofuran (B95107) (THF) has been shown to be effective for the para-bromination of unprotected anilines. google.com

Once the appropriately substituted aniline is obtained, such as 4-bromo-3-chloroaniline, the final step is N-methylation. General methods for the N-alkylation and N-methylation of anilines often utilize alcohols in the presence of transition-metal catalysts, such as those based on iridium or ruthenium. nih.gov These methods offer a direct route for methylating the amino group. nih.gov

Detailed research has focused on optimizing these synthetic steps to improve efficiency and selectivity.

Synthesis of Halogenated Aniline Precursors

The preparation of halogenated anilines, such as 3-chloro-4-methylaniline and various bromoanilines, serves as a foundational step. The reduction of the corresponding nitroaromatics is a common and effective strategy.

A general procedure for the reduction of nitro compounds involves using iron powder in the presence of an acid, followed by neutralization to isolate the desired amine. chemicalbook.com For example, 2-chloro-4-nitrotoluene can be reduced to 3-chloro-4-methylaniline in high yield. chemicalbook.com

Starting MaterialProductReagents and ConditionsYieldReference
2-chloro-4-nitrotoluene3-Chloro-4-methylaniline1. Fe, 2N HCl, HFIP, rt, 30 min; 2. Sat. NaHCO383% chemicalbook.com
3-methylaniline4-Bromo-3-methylanilineo-xylylene (B1219910) bis(triethylammonium tribromide), acetonitrile (B52724), 20°C, 5 min95% chemicalbook.com
3-monomethylaniline4-bromo-3-monomethylanilineCuBr2, THF95% google.com
3-fluoroaniline4-bromo-3-fluoroanilineCuBr2, THF90% google.com

Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of more complex analogues, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are employed. These reactions are valuable for creating carbon-carbon bonds. For instance, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, synthesized from 4-bromo-2-methylaniline, can undergo Suzuki coupling with various boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄. nih.govresearchgate.net This demonstrates a method for further functionalizing bromo-substituted aniline precursors. nih.gov

PrecursorCoupling PartnerProductCatalyst/BaseYieldReference
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline3-chloro-4-fluorobenzene boronic acidMonosubstituted productPd(PPh₃)₄/K₃PO₄33-40% nih.govresearchgate.net
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline4-chlorobenzene boronic acidMonosubstituted productPd(PPh₃)₄/K₃PO₄33-40% nih.gov

This highlights the versatility of bromo-substituted anilines as intermediates that can be further elaborated through modern cross-coupling chemistry to generate a diverse range of advanced structures.

Nickel-Catalyzed Cross-Coupling Reactions

Photoelectrochemical Nickel-Catalyzed Cross-Coupling

The convergence of electrochemistry and photochemistry with nickel catalysis has given rise to innovative strategies for cross-coupling reactions, offering mild conditions and unique reactivity. acs.orgchemrxiv.org This synergistic approach, termed photoelectrochemistry, can enhance the efficiency of nickel-catalyzed reactions compared to purely electrochemical or photochemical methods. acs.org In the context of derivatives of this compound, this technology presents a promising avenue for forming new carbon-carbon and carbon-heteroatom bonds.

A general mechanism for a photoelectrochemical nickel-catalyzed cross-coupling involves the generation of key nickel catalytic species through a combination of light and electrical potential. acs.orgresearchgate.net For instance, in C-O cross-couplings, a proposed cycle begins with the generation of a Ni(I) species from a Ni(II) precatalyst via cathodic reduction. This Ni(I) species can then undergo oxidative addition with an aryl halide, such as a derivative of this compound, to form a Ni(III) intermediate. chemrxiv.org Alternatively, in C-N couplings, a photoanode can be used to activate an amine substrate into a reactive amine radical, which then adds to the nickel catalyst, bypassing a traditionally slow nucleophilic attack step. researchgate.net

The photochemical aspect of this dual catalysis often plays a crucial role in regenerating the active catalyst. acs.org For example, a Ni(II) intermediate, formed after an electrochemical step, might be photoexcited. This excited state can then lead to the regeneration of a low-valent nickel species, such as Ni(I) or Ni(0), which drives the catalytic cycle forward by reacting with another molecule of the aryl halide substrate. acs.orgyoutube.com This photo-assisted regeneration can improve catalytic efficiency and prevent the accumulation of off-cycle species. acs.org

The reaction conditions for these transformations are notably mild, often proceeding at room temperature and under low applied potential, which enhances functional group tolerance. acs.orgresearchgate.net

Table 1: Key Features of Photoelectrochemical Nickel-Catalyzed Cross-Coupling

FeatureDescriptionReference
Synergistic Catalysis Combines electrochemistry and photochemistry to drive the nickel catalytic cycle. acs.orgchemrxiv.org
Active Species Generation Low-valent nickel species (e.g., Ni(I), Ni(0)) are generated via electrochemical reduction and regenerated through photochemical excitation. acs.orgresearchgate.net
Reaction Pathway Can involve oxidative addition of the aryl halide to the nickel center, followed by radical addition or ligand exchange, and concluding with reductive elimination. chemrxiv.orgresearchgate.net
Mild Conditions Reactions are often conducted at ambient temperature and with low electrical current/potential. acs.org
Enhanced Efficiency The dual approach can be more efficient than purely electrochemical or photochemical methods by facilitating catalyst turnover. acs.org

General Mechanistic Principles of Cross-Coupling

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, proceeding through a well-established catalytic cycle. acs.orgnih.gov This cycle fundamentally consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. pearson.comunirioja.es

Oxidative Addition Pathways and Rate-Determining Steps

The catalytic cycle is initiated by the oxidative addition of an organohalide, such as this compound, to a low-valent metal center, typically Ni(0) or Pd(0). nih.govunirioja.es In this step, the metal inserts itself into the carbon-halogen bond (C-X), leading to a formal oxidation of the metal by two units (e.g., Ni(0) to Ni(II)). acs.org The metal center donates two electrons to the C-X bond, cleaving it and forming two new bonds: a metal-carbon bond and a metal-halide bond.

For aryl halides, the oxidative addition step is often the rate-determining step of the entire catalytic cycle. youtube.com The reactivity of the C-X bond is crucial, with the bond strength typically following the trend C-I < C-Br < C-Cl. This means that the C-Br bond of this compound would be expected to undergo oxidative addition more readily than the C-Cl bond, offering a handle for selective functionalization. The reaction can proceed through different pathways, including a concerted mechanism, an SN2-type pathway, or radical mechanisms, particularly with nickel catalysts. nih.gov

Transmetalation and Reductive Elimination Stages

Following oxidative addition, the transmetalation step occurs. acs.orgpearson.com In this stage, an organometallic nucleophile (e.g., an organoboron, organozinc, or organotin reagent) transfers its organic group to the metal center, displacing the halide. acs.orgnih.gov This forms a diorganometal complex, bringing the two coupling partners together on the same metal atom. youtube.com The efficiency of transmetalation depends on several factors, including the nature of the organometallic reagent and the ligands on the metal catalyst. nih.gov

The final step of the catalytic cycle is reductive elimination . acs.orgunirioja.es The two organic groups bound to the metal center couple to form a new carbon-carbon or carbon-heteroatom bond, releasing the final product. nih.gov Simultaneously, the metal is reduced back to its original low-valent state (e.g., Ni(II) to Ni(0)), thus regenerating the active catalyst and allowing the cycle to begin anew. acs.org For reductive elimination to occur, the two organic ligands typically need to be in a cis orientation to each other on the metal's coordination sphere. youtube.com

Table 2: The Three Key Stages of a Cross-Coupling Catalytic Cycle

StageDescriptionChange in Metal Oxidation State
Oxidative Addition The metal catalyst inserts into the carbon-halide bond of the electrophile.Increases (e.g., 0 → +2)
Transmetalation The organic group from a nucleophilic reagent is transferred to the metal catalyst.No change
Reductive Elimination The two organic groups on the metal couple and are expelled as the final product, regenerating the catalyst.Decreases (e.g., +2 → 0)
Role of Monoligand Catalytic Species

The ligands bound to the metal center play a critical role in dictating the catalyst's reactivity and stability. princeton.edu While bidentate ligands are common, there is growing evidence for the importance of monoligand catalytic species , particularly in nickel and palladium catalysis. youtube.comnih.gov Catalytic systems employing bulky, electron-rich monodentate phosphine ligands are often highly effective, especially for activating less reactive electrophiles like aryl chlorides. nih.gov

The enhanced reactivity is attributed to the formation of unsaturated and highly reactive monoligated metal species, such as [Ni(L)] or [Pd(L)]. nih.gov These 14-electron complexes are coordinatively unsaturated, which facilitates the oxidative addition step with the organohalide. princeton.edunih.gov The use of a single, sterically demanding ligand can prevent the formation of inactive or less reactive bis-ligated species and promote the desired catalytic turnover. princeton.edu The choice of a specific monodentate ligand can therefore be crucial for optimizing a cross-coupling reaction, influencing the rates of oxidative addition and reductive elimination. youtube.comprinceton.edu

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Aromatic rings, typically electron-rich and thus nucleophilic, are generally resistant to attack by nucleophiles. wikipedia.org However, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, primarily when the aromatic ring is rendered electron-poor by the presence of strong electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com This reaction provides a pathway to substitute a leaving group, such as a halide, on an aromatic ring with a nucleophile. wikipedia.org

The SNAr mechanism is a two-step process:

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. libretexts.orgpressbooks.pub This is typically the rate-determining step. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . libretexts.orgmasterorganicchemistry.com

Elimination of the Leaving Group: In the second, faster step, the leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. pressbooks.pub

For the SNAr mechanism to be effective, the negative charge of the Meisenheimer complex must be stabilized. masterorganicchemistry.com This stabilization is achieved by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com An EWG in these positions can delocalize the negative charge of the carbanion through resonance, lowering the activation energy of the first step. pressbooks.pub An EWG in the meta position offers much less stabilization, as it cannot participate in resonance delocalization of the charge from the site of attack. masterorganicchemistry.com

In the case of this compound, the N-methylamino group is an electron-donating group, which would deactivate the ring towards SNAr. However, the chloro and bromo substituents are weakly deactivating. The reactivity in an SNAr reaction would be low unless a strong nucleophile is used or if the reaction is directed by other means, such as through complexation with a metal. rsc.org

Table 3: Factors Influencing SNAr Reactivity

FactorInfluence on Reaction RateRationale
Electron-Withdrawing Groups (EWGs) Increases rate, especially when ortho or para to the leaving group.Stabilizes the negatively charged Meisenheimer complex through resonance.
Electron-Donating Groups (EDGs) Decreases rate.Destabilizes the Meisenheimer complex by increasing electron density on the ring.
Leaving Group Ability Rate often follows F > Cl > Br > I.The first step (nucleophilic attack) is rate-determining, not the C-X bond cleavage. More electronegative halogens activate the ring more strongly towards attack.
Nucleophile Strength Stronger nucleophiles generally increase the reaction rate.A more potent nucleophile will attack the electron-deficient ring more readily.

Electrophilic Substitution at the Aromatic Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome determined by the directing effects of the existing substituents. The N-methylamino group (-NHCH3) is a strongly activating, ortho-, para-directing group. The chloro (-Cl) and bromo (-Br) substituents are deactivating but are also ortho-, para-directing.

In a typical EAS reaction, an electrophile attacks the electron-rich benzene ring, forming a positively charged carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org The positions available for substitution on the this compound ring are C2, C5, and C6.

The directing effects of the substituents are summarized below:

-NHCH3 (at C1): Directs to positions C2 and C6 (ortho).

-Cl (at C3): Directs to positions C2, C4 (already substituted), and C6 (ortho and para).

-Br (at C4): Directs to positions C3 (already substituted) and C5 (ortho).

Combining these effects, the most favored positions for electrophilic attack are C2 and C6, which are activated by the potent -NHCH3 group and also influenced by the directing effect of the C3-chloro group. Position C5 is less favored as it is only activated by the C4-bromo group and is subject to steric hindrance from the adjacent bromine atom. Common EAS reactions include halogenation, nitration, and sulfonation. lumenlearning.combyjus.com

Table 1: Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution
Substituent (Position)TypeDirecting EffectFavored Positions
-NHCH3 (C1)Activatingortho, paraC2, C6
-Cl (C3)Deactivatingortho, paraC2, C5
-Br (C4)Deactivatingortho, paraC2, C6

Halogen Displacement and Exchange Reactions

Halogen displacement on an aromatic ring can occur via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway requires the presence of strong electron-withdrawing groups positioned ortho or para to the halogen leaving group to stabilize the intermediate Meisenheimer complex.

In this compound, the ring is activated by the electron-donating N-methylamino group, which is not conducive to a standard SNAr reaction where a nucleophile displaces a halide. Such reactions are more feasible on rings bearing potent electron-withdrawing groups like nitro functions. Therefore, displacement of the bromine or chlorine atoms on this compound by common nucleophiles under typical SNAr conditions is not expected to be a facile process. However, displacement reactions can be used to determine the relative reactivity of halogens, with the general trend being that chlorine can displace bromine and iodine. youtube.com

Oxidation and Reduction Processes

The nitrogen atom and the substituted aromatic ring in this compound are susceptible to oxidation under specific conditions, particularly electrochemical methods.

Electrochemical Oxidation of N-Methylaniline and Derivatives

The electrochemical oxidation of N-methylaniline and its derivatives generally proceeds through an initial one-electron transfer to form a radical cation. mdpi.com This reactive intermediate can then undergo a variety of subsequent reactions, including deprotonation, dimerization, or polymerization.

For an N-substituted aniline, the initial oxidation affords a radical cation which may then deprotonate to yield a radical species. This radical can then engage in further reactions, often leading to the formation of new carbon-nitrogen or carbon-carbon bonds. mdpi.com The specific pathway taken depends on the reaction conditions, such as the solvent, electrolyte, and the presence of any catalysts or bases. mdpi.com

The radical cations generated during the electrochemical oxidation of N-methylaniline derivatives can couple to form dimeric and, ultimately, polymeric structures. This process, known as electropolymerization, results in the formation of a conductive polymer film, such as poly(N-methylaniline), on the electrode surface.

The formation of these polymers involves the head-to-tail coupling of the monomer radical cations. The resulting polymer, a derivative of polyaniline, is redox-active and can be reversibly oxidized and reduced. This property leads to changes in its conductivity and color, making such materials interesting for applications in electronic devices and sensors. The specific substituents on the aniline ring, such as the bromo and chloro groups in this compound, would influence the polymerization process and the electrochemical and physical properties of the resulting polymer.

Elucidation of Electrochemical Degradation Pathways

The electrochemical oxidation of halogenated anilines is a subject of significant research, particularly in the context of environmental remediation. Studies on chloro- and bromoanilines reveal that the degradation process is complex. nih.gov The electrochemical oxidation of aniline derivatives can proceed via the formation of an amine radical cation as the initial intermediate. researchgate.netnih.govbeilstein-journals.org This highly reactive species can then undergo further reactions.

For halogenated anilines, the electro-oxidation process in aprotic solvents like acetonitrile involves the formation of dimers. nih.gov The initially formed radical cation can stabilize by ejecting a halide ion and protons. These ejected halide ions can be more easily oxidized than the parent aniline, leading to the formation of halogens that can then substitute both the original monomer and the newly formed dimer. nih.gov This results in a complex mixture of higher halogenated monomers and their corresponding dimers. nih.gov In aqueous solutions, the oxidation of anilines can lead to the formation of benzoquinone imines and ring-cleavage products. nih.gov The process often results in the formation of a passivating polymer film on the electrode surface, which can lead to electrode deactivation. mdpi.com

Selective Hydrogenation of Halogenated Nitroaromatic Precursors

The synthesis of haloanilines through the selective catalytic hydrogenation of the corresponding halogenated nitroaromatics is a critical transformation in industrial and academic settings. researchgate.netacs.org The primary challenge is to reduce the nitro group to an amine while preventing the cleavage of the carbon-halogen bonds (hydrodehalogenation). researchgate.net

The choice of catalyst and reaction conditions is paramount for achieving high chemoselectivity. Palladium (Pd) and Platinum (Pt) based catalysts are commonly employed. researchgate.netccspublishing.org.cn For instance, modifying Pd-based catalysts with both organic and inorganic ligands has been shown to enhance selectivity by modulating the structure of the catalyst's active sites. ccspublishing.org.cn The reaction pathway is believed to involve intermediates such as nitroso and hydroxylamine (B1172632) species. The introduction of promoters like vanadium can accelerate the conversion of the hydroxylamine intermediate to the final amine product, minimizing side reactions. ccspublishing.org.cn The move from traditional batch reactors to continuous flow systems has also been explored to improve productivity and safety for these types of hydrogenations. researchgate.netacs.org

Table 1: Catalyst Performance in Selective Hydrogenation of Halogenated Nitroaromatics This table provides representative data for the selective hydrogenation of various halogenated nitroaromatics, illustrating the high selectivity achievable with appropriate catalytic systems.

Catalyst SystemSubstrateProductSelectivity
Pt-V/C1-Iodo-4-nitrobenzene4-Iodoaniline>88% researchgate.net
Pd-based (modified)Halogenated NitroaromaticsHalogenated AnilinesHigh ccspublishing.org.cn
Au-basedo-Chloronitrobenzeneo-ChloroanilineHigh researchgate.net

Oxidative Amidation Reactions

Oxidative amidation provides a direct route to form amide bonds from amines and aldehydes, bypassing the need to pre-activate a carboxylic acid. Rhodium-catalyzed systems have been developed for the oxidative amidation of aldehydes with a wide range of amine and aniline nucleophiles. rsc.orgnih.gov The reaction can also be applied to allylic alcohols, which first isomerize to aldehydes in situ before undergoing oxidative amidation. rsc.orgnih.gov

In a typical mechanism, the amine attacks the aldehyde to form a hemiaminal intermediate. This intermediate is then oxidized to the amide product. For a substrate like this compound, the electron-withdrawing nature of the halogen substituents would decrease the nucleophilicity of the nitrogen atom, likely slowing the initial rate of attack on the aldehyde compared to a more electron-rich aniline. chemistrysteps.com However, rhodium-catalyzed processes have been shown to be effective for both electron-rich and electron-poor aniline derivatives without requiring harsh conditions. nih.govfigshare.com The use of biphasic conditions can be critical, as they help to promote an equilibrium that favors the hemiaminal intermediate, which can then be oxidized to the desired amide. rsc.orgnih.gov

Kinetics and Detailed Mechanistic Studies

To fully understand and optimize the reactions of this compound derivatives, detailed kinetic and mechanistic studies are essential. These investigations provide insights into rate-determining steps, transition state structures, and the influence of electronic effects.

Kinetic Isotope Effect (KIE) Studies for Rate-Limiting Step Determination

The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-limiting step. researchgate.net It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). A primary KIE (where kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. rsc.org

For reactions involving this compound, a KIE study could be designed to investigate various steps. For example, in an oxidation reaction, if the abstraction of the N-H proton (from the corresponding secondary aniline precursor) is the rate-limiting step, a significant primary KIE would be expected upon deuteration of the amine. rsc.orgresearchgate.net Similarly, if a C-H bond at a specific position on the aromatic ring were involved in the rate-determining step of an electrophilic substitution, a KIE could be observed by deuterating that position. The magnitude of the KIE can provide further details about the symmetry of the transition state. cdnsciencepub.com

Hammett Analysis for Substituent Effects on Reaction Rates

Hammett analysis is a cornerstone of physical organic chemistry used to quantify the influence of substituents on the reaction rates and equilibria of aromatic compounds. acs.org The analysis involves correlating the logarithm of the rate constant (k) for a series of substituted compounds against the Hammett substituent constant (σ), which represents the electron-donating or electron-withdrawing ability of the substituent. The relationship is described by the Hammett equation: log(k/k₀) = ρσ, where k₀ is the rate constant for the unsubstituted reference compound and ρ (rho) is the reaction constant. acs.org

Table 2: Hammett Substituent Constants (σ) This table lists standard Hammett σ constants for various substituents to illustrate their electronic effects. The total electronic effect on a reaction center is often approximated by the sum of the σ values for each substituent.

Substituentσ_metaσ_para
-Br+0.39 acs.org+0.23 acs.org
-Cl+0.37 acs.org+0.23 acs.org
-NO₂+0.71 acs.org+0.78 acs.org
-CH₃-0.07 acs.org-0.17 acs.org
-OCH₃+0.12-0.27

Identification and Characterization of Reactive Intermediates

A complete mechanistic picture requires the identification and characterization of any transient species formed during the reaction. For aniline derivatives, a common reactive intermediate, especially in oxidation reactions, is the amine radical cation. beilstein-journals.org These species can be generated through one-electron oxidation processes, such as visible light photoredox catalysis or electrochemical methods. nih.govbeilstein-journals.org The existence of aniline radical cations has been investigated, although some assignments have been debated, with protonated anilines sometimes being misidentified as radical cations. nih.gov

In the oxidative polymerization of aniline, tetramers with phenazine-like structures have been identified as key intermediates that aggregate and precipitate from the solution. lanl.gov In electrophilic aromatic substitution reactions, the key intermediate is the arenium ion (or sigma complex), where the electrophile has added to the aromatic ring. For nucleophilic aromatic substitution reactions, which are less common for anilines unless strongly activated, the corresponding intermediate is a Meisenheimer complex. Spectroscopic techniques such as UV-Vis, NMR, and Electron Paramagnetic Resonance (EPR) spectroscopy are vital tools for detecting and characterizing these short-lived intermediates. researchgate.netlanl.gov

Computational Determination of Reaction Energy Profiles and Transition States

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of substituted anilines. While specific, in-depth computational studies on the reaction energy profiles and transition states of this compound are not extensively available in publicly accessible research, the principles of such investigations can be understood through research on analogous aniline derivatives. These studies provide a framework for predicting reactivity, regioselectivity, and the energetic feasibility of various reaction pathways.

Theoretical investigations into the reactivity of substituted anilines often focus on modeling reaction mechanisms and calculating the relative energies of intermediates and transition states. For instance, in the context of electrophilic substitution reactions, such as chlorination, DFT calculations are employed to map the potential energy surface of the reaction. This involves identifying stationary points, including reactants, intermediates (like the sigma-complex or Wheland intermediate), transition states, and products. The relative energies of these species, often calculated in kcal/mol, determine the kinetic and thermodynamic favorability of the reaction pathway. For example, a study on the chlorination of aniline, a parent compound, revealed that the reaction is not under thermodynamic control, as the relative energies of the ortho, meta, and para substituted products are very close. researchgate.net

In reactions involving nucleophilic attack on a substituted aromatic ring, computational models can predict the most likely site of attack and the energy barriers associated with the reaction. For example, in the reaction of aniline with a p-benzoquinone ring, DFT calculations of the energy barriers for the nucleophilic attack steps have been used to successfully predict the formation of the observed addition/oxidation product. nih.gov The analysis of transition states in such reactions, including the examination of bond lengths and angles, provides crucial insights into the geometry of the activated complex and the flow of electrons during the reaction.

Furthermore, computational studies on related compounds, such as chloroacetanilide herbicides, have utilized DFT to investigate reaction mechanisms like bimolecular nucleophilic substitution (SN2). These studies calculate activation free energies to determine the most favorable reaction pathway. mdpi.com For instance, the activation free energies for the SN2 reaction of various chloroacetanilides with different nucleophiles were found to be around 20 kcal/mol, indicating the feasibility of this mechanism. mdpi.com

While the following table does not pertain directly to this compound due to a lack of specific studies, it illustrates the type of data generated in computational studies of related aniline reactions, such as the chlorination of aniline.

SpeciesRelative Energy (kcal/mol) - B3LYP/6-311G(d,p)Relative Energy (kcal/mol) - CCSD(T)
Ortho Product-28.6-29.0
Meta Product-29.3-29.2
Para Product-29.1-29.1
Table adapted from a DFT study on the chlorination of aniline. The energies are relative to the reactants. researchgate.net

Such data, when available for this compound, would allow for a detailed understanding of its reactivity in various chemical transformations. The computational determination of reaction energy profiles and transition states remains a critical area for future research to fully characterize the chemical behavior of this compound and its derivatives.

Applications of 4 Bromo 3 Chloro N Methylaniline and Its Derivatives in Advanced Organic Synthesis

Building Blocks for Complex Organic Molecules

The unique substitution pattern of 4-Bromo-3-chloro-N-methylaniline makes it a strategic starting material for the synthesis of more intricate molecular architectures. The presence of the bromine, chlorine, and N-methylamino groups offers multiple reaction sites that can be addressed selectively to build molecular complexity.

Precursors in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

Substituted anilines are fundamental components in medicinal chemistry and are used as starting materials for a variety of drugs. For instance, related compounds like 3-chloroaniline (B41212) are used in the manufacture of pharmaceuticals. Similarly, 3-chloro-4-methylaniline (B146341) is a key intermediate for certain pharmaceutical agents. google.com The structure of this compound provides a scaffold that can be elaborated into biologically active molecules. The N-methylamino group can be part of a pharmacophore or can be further functionalized, while the halogen atoms provide handles for introducing molecular diversity through various coupling reactions.

Scaffold for Agrochemical Synthesis

The utility of halogenated anilines extends to the agrochemical industry. Compounds like 3-chloroaniline serve as intermediates for herbicides and insecticides. 3-Chloro-4-methylaniline is a known precursor for important herbicides such as chlorotoluron. google.com The 4-bromo-3-chloro substitution pattern on the N-methylaniline core is therefore of significant interest for creating new agrochemical candidates. The specific halogens can influence the compound's biological activity, environmental persistence, and mode of action. The analytical standard for the parent compound, 4-Bromo-3-chloroaniline (B1265746), is designated for agricultural and environmental applications, underscoring the relevance of this substitution pattern in the sector. sigmaaldrich.com

Role in the Synthesis of Heterocyclic Ring Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals and functional materials. The amino group of anilines is a powerful nucleophile and a key component in the construction of nitrogen-containing heterocycles. For example, azo dye derivatives incorporating heterocyclic scaffolds like quinolone have been synthesized from aniline (B41778) precursors. rsc.org The N-methylamino group in this compound can participate in cyclization reactions to form a part of various heterocyclic systems. The reactivity of the aniline nitrogen allows for the formation of fused rings or the attachment of the aniline scaffold to other heterocyclic cores, a common strategy in drug discovery.

Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The formation of carbon-carbon (C-C) and carbon-heteroatom bonds is central to modern organic synthesis. nih.gov this compound is well-equipped for such transformations.

Carbon-Carbon Bond Formation: The bromine atom is particularly reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These methods are powerful tools for forming new C-C bonds. For example, the related compound 4-bromoaniline (B143363) can serve as the aryl halide substrate in Heck cross-coupling reactions to create larger, more complex structures. chemicalbook.com The bromine at position 4 of the target compound would be expected to show similar reactivity, allowing for the introduction of various alkyl, alkenyl, or alkynyl groups.

Carbon-Heteroatom Bond Formation: The N-methylamino group is a site for C-N bond formation. It can react with various electrophiles to create new linkages. Furthermore, the synthesis of many biologically active compounds involves the formation of amide or sulfonamide bonds at the nitrogen position of an aniline derivative.

The table below illustrates the potential cross-coupling reactions for creating new bonds using the 4-bromo position of the scaffold.

Reaction NameCoupling PartnerBond FormedCatalyst System (Typical)
Suzuki CouplingAryl/Vinyl Boronic AcidC-CPd(PPh₃)₄ / Base
Heck CouplingAlkeneC-CPd(OAc)₂ / Ligand / Base
Sonogashira CouplingTerminal AlkyneC-CPd-catalyst / Cu(I) / Base
Buchwald-HartwigAmine, AlcoholC-N, C-OPd-catalyst / Ligand / Base

Derivatization Strategies for Functional Materials and Probes

Beyond pharmaceuticals and agrochemicals, the reactivity of this compound allows for its derivatization into functional materials like dyes and molecular probes.

Synthesis of Azo Dyes and Colorants

Azo dyes represent the largest class of synthetic colorants and are synthesized through a two-step process: diazotization and azo coupling. unb.canih.gov An aromatic primary or secondary amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and HCl) to form a diazonium salt. nih.gov This electrophilic salt then reacts with an electron-rich coupling component, such as another aniline or a phenol, to form the characteristic -N=N- azo linkage. nih.gov

While primary anilines are most common, N-alkylated anilines like N-methylaniline can also be used. In the case of this compound, the secondary amine would undergo nitrosation at the nitrogen atom. The resulting N-nitroso compound can then rearrange under acidic conditions to place the nitroso group on the aromatic ring (Fischer-Hepp rearrangement), typically at the para-position to the activating amino group. However, since the para-position is blocked by the bromine atom, the reaction landscape is altered. Alternatively, direct coupling reactions involving diazonium salts and N-methylaniline derivatives are known to produce triazenes or other coupled products. The synthesis of commercially important dyes like Butter Yellow (from N,N-dimethylaniline) highlights the utility of N-alkylanilines in dye chemistry. nih.gov The specific halogen substituents on the this compound ring would significantly influence the final color and properties of any resulting azo dye. rsc.org

The general scheme for azo dye synthesis is presented below.

StepProcessReactantsIntermediate/Product
1DiazotizationAromatic Amine + Sodium Nitrite + Acid (HCl)Diazonium Salt
2Azo CouplingDiazonium Salt + Coupling Component (e.g., Aniline, Phenol)Azo Compound

Formation of N-Mannich Bases via Electrochemical Cross-Coupling

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of a carbon acid with formaldehyde (B43269) and a primary or secondary amine to produce a β-amino carbonyl compound known as a Mannich base. nih.govmdpi.com These structures are prevalent in a vast array of biologically active compounds, including many pharmaceuticals. nih.gov The classical Mannich reaction, typically conducted under thermal conditions, involves the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the enol form of a carbonyl compound. mdpi.com

As a secondary amine, this compound is a suitable candidate for the Mannich reaction. The general mechanism, which would lead to the formation of an N-Mannich base, is outlined below:

Iminium Ion Formation: The secondary amine (this compound) reacts with an aldehyde, typically formaldehyde, to form a resonance-stabilized iminium ion.

Enol Formation: A compound with an acidic proton adjacent to a carbonyl group (a ketone or another aldehyde) tautomerizes to its enol form.

Nucleophilic Attack: The electron-rich enol attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and yielding the final N-Mannich base product. mdpi.com

Modern synthetic chemistry increasingly favors electrochemical methods, which can offer milder reaction conditions and avoid the use of stoichiometric chemical oxidants or reductants. nih.gov Electrochemical cross-coupling reactions, often catalyzed by transition metals like nickel, have emerged as powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govchemrxiv.orgrsc.org While the direct electrochemical formation of N-Mannich bases from secondary anilines like this compound is not extensively documented in current literature, the principles of electrochemistry could be applied to drive the necessary transformations, potentially by facilitating the oxidation steps or regenerating catalysts involved in the coupling process.

Table 1: Components in the Generalized Mannich Reaction

Component Role Example Compound/Functional Group Relevance to this compound
Secondary Amine N-Methylaniline The parent structure of the target compound. wikipedia.orgnih.gov
Aldehyde Formaldehyde The most common aldehyde used for generating the intermediate iminium ion. nih.govnih.gov
Carbonyl Compound Acetophenone A CH-acidic ketone that can form an enol and act as the nucleophile.

| Resulting Product | N-Mannich Base | A β-amino-ketone containing the 4-bromo-3-chlorophenyl moiety. |

Design and Synthesis of Derivatives for Biomedical Research Scaffolds

Molecular scaffolds are core structures upon which diverse functional groups can be built, leading to libraries of compounds for screening in biomedical research. nih.govacs.org The goal is to create three-dimensional arrangements of atoms that can interact specifically with biological targets like enzymes or receptors. Substituted anilines are valuable starting points for such scaffolds due to their versatile reactivity. nih.gov

The structure of this compound offers several points for synthetic modification to generate novel derivatives for biomedical applications. The presence of two distinct halogen atoms (bromine and chlorine) and the N-methylamino group allows for a range of selective chemical transformations.

Key Reactive Sites for Derivatization:

Bromine Atom: The carbon-bromine bond is a well-established reactive site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, alkyl, or heteroaryl groups at this position, significantly expanding molecular diversity.

N-Methylamino Group: The nitrogen atom can be functionalized further. For instance, it can be acylated to form amides or participate in reactions to build heterocyclic rings, which are common motifs in medicinal chemistry.

Aromatic Ring: The chlorine atom offers another potential site for coupling, although it is generally less reactive than bromine, allowing for selective reactions. Furthermore, the aromatic ring itself can undergo electrophilic substitution, although the existing substituents will direct the position of new functional groups.

The development of bioactive scaffolds often involves creating a core structure and then decorating it with various functional groups to modulate properties like solubility, stability, and biological activity. nih.govuniupo.it For example, using this compound as a starting material, one could envision a Suzuki coupling reaction to replace the bromine atom with a different aromatic or heterocyclic ring, a common strategy in drug design to explore interactions with target proteins.

Table 2: Potential Synthetic Modifications for Scaffold Development

Reaction Type Reagent/Catalyst Example Target Site on this compound Potential Outcome/Application
Suzuki Coupling Arylboronic acid, Pd catalyst C-Br bond Introduction of new aryl groups to explore binding pockets in enzymes.
Buchwald-Hartwig Amination A secondary amine, Pd catalyst C-Br or C-Cl bond Synthesis of di- or tri-arylamines, classes with known biological activities.
Acylation Acetyl chloride N-H bond of the amine Formation of an amide, which can alter solubility and hydrogen bonding capacity.

| Heterocycle Formation | A dicarbonyl compound | N-H and ortho C-H bonds | Construction of fused heterocyclic systems like quinolines, a privileged scaffold in medicinal chemistry. |

These synthetic pathways would allow for the creation of a diverse library of novel molecules built upon the this compound framework. The resulting compounds could then be screened for various biological activities, contributing to the discovery of new therapeutic agents.

Emerging Research Directions and Future Perspectives in 4 Bromo 3 Chloro N Methylaniline Chemistry

Sustainable and Green Chemistry Approaches

A primary focus of modern chemical research is the reduction of hazardous waste and energy consumption. For the synthesis of 4-Bromo-3-chloro-N-methylaniline, this translates into exploring catalyst-free reactions and mechanochemical techniques that minimize the use of solvents and harsh reagents.

Traditional N-methylation processes often rely on metal catalysts or toxic alkylating agents, which can lead to environmental contamination and poor atom economy. nih.gov Recent advancements in catalyst-free methods offer promising, greener alternatives for the synthesis of N-methylated amines, including the potential synthesis of this compound from its corresponding aniline (B41778) precursor, 4-Bromo-3-chloroaniline (B1265746).

One innovative approach involves using carbon dioxide (CO₂) as an abundant, non-toxic, and renewable C1 source for methylation. researchgate.netrsc.org In this method, the amine can be N-methylated in the presence of a reductant, such as phenylsilane (B129415) (PhSiH₃), under a CO₂ atmosphere without the need for a metal catalyst. researchgate.netrsc.org Studies have shown that a wide range of aromatic and aliphatic amines are compatible with these conditions, suggesting the feasibility for preparing this compound with high yields. researchgate.net

Another catalyst-free strategy utilizes supercritical methanol (B129727). rsc.org Aniline has been shown to undergo selective mono-N-methylation when heated in supercritical methanol without any catalyst. rsc.org This method leverages the unique properties of supercritical fluids to facilitate the reaction, offering a clean process where the only byproduct is water. While the conditions are harsh (e.g., 350 °C), it eliminates the need for catalysts and complex purification steps. rsc.org

MethodMethyl SourceReductant / ConditionsKey Advantages
CO₂-Based Methylation Carbon Dioxide (CO₂)Phenylsilane (PhSiH₃); 90 °C in DMFUtilizes a renewable C1 source; avoids toxic alkylating agents; catalyst-free. researchgate.netrsc.org
Supercritical Fluid MethanolSupercritical state (e.g., 350 °C)Catalyst-free; high selectivity for mono-methylation; water is the only byproduct. rsc.org

Mechanochemistry, which involves chemical transformations induced by mechanical force, is a cornerstone of green synthesis. acs.org Techniques like ball milling and liquid-assisted grinding (LAG) can significantly reduce or eliminate the need for bulk reaction solvents, leading to a dramatic decrease in chemical waste. nih.gov These methods often result in shorter reaction times, higher yields, and access to products that are difficult to obtain from solution-based chemistry. acs.org

While a specific mechanochemical synthesis for this compound has not been reported, the methodology has been successfully applied to reactions involving anilines. acs.org The N-methylation of 4-Bromo-3-chloroaniline could potentially be achieved by grinding the solid reactants (the aniline precursor and a solid methylating agent) with a small amount of a liquid additive to facilitate the reaction. This approach would minimize solvent use and energy consumption associated with heating and distillation, representing a significant step towards a more sustainable manufacturing process. nih.gov

Novel Catalytic Systems and Methodologies

Beyond eliminating catalysts, another major research thrust is the development of novel catalytic systems that use sustainable energy sources like light or electricity. These methods offer unique reactivity and selectivity profiles that are often unattainable with traditional thermal reactions.

Photocatalysis has emerged as a powerful tool for organic synthesis, enabling the activation of strong chemical bonds under exceptionally mild conditions. nih.gov By using light to generate highly reactive radical intermediates, photocatalysis can facilitate previously challenging C-H functionalization reactions. nih.gov

For a molecule like this compound, photocatalysis offers exciting future possibilities for late-stage functionalization. Instead of being limited to the initial synthesis, researchers could use photocatalytic methods to selectively introduce new functional groups onto the aromatic ring. This could allow for the precise modification of the molecule to create derivatives with tailored electronic or steric properties, all while using low-energy photons as a traceless and sustainable reagent.

Electrochemistry represents another frontier in sustainable synthesis, using electrical current to drive redox reactions. This approach replaces bulk chemical oxidants and reductants with clean, massless electrons, thereby reducing waste and improving safety. Electrochemical methods have been developed for a variety of transformations, including the halogenation of electron-rich aromatic compounds. nih.gov

In the context of this compound, electrochemistry could be applied in several ways. It could potentially be used in the synthesis of the precursor by providing a green method for the halogenation steps. Furthermore, electrosynthesis could be employed for the functionalization of the final molecule, offering a high degree of control over the reaction's redox potential. The development of electrochemical methods for reactions involving haloanilines is an active area of research with significant potential for creating more efficient and environmentally friendly chemical processes. nih.govrsc.org

Advanced Reaction Monitoring and Control

The efficient and safe synthesis of any chemical requires precise control over reaction parameters. While traditional monitoring is often performed using offline techniques like Thin-Layer Chromatography (TLC), as noted in related syntheses chemicalbook.com, the future lies in the adoption of advanced, real-time monitoring technologies.

In-situ spectroscopic methods, such as Process Analytical Technology (PAT) using Fourier-Transform Infrared (FTIR) or Raman spectroscopy, allow chemists to "watch" a reaction as it happens. By continuously monitoring the concentration of reactants, intermediates, and products, these techniques enable precise control over reaction conditions like temperature and reagent addition rates. Implementing such advanced monitoring for the synthesis of this compound would lead to optimized reaction times, improved yields, higher product purity, and enhanced safety, aligning its production with modern standards of chemical manufacturing.

用于机理研究的原位分析技术整合

对于this compound的合成及其后续反应,深入了解其反应机理对于优化反应条件、提高产率和选择性至关重要。原位(in-situ)分析技术能够在反应过程中实时监测反应体系的动态变化,从而为揭示反应中间体、过渡态以及反应路径提供直接证据。

未来的研究将更加侧重于将多种原位分析技术联用,例如将傅里叶变换红外光谱(FTIR)、拉曼光谱(Raman)、核磁共振(NMR)以及质谱(MS)等技术与反应器联用。通过这些技术,研究人员可以实时追踪反应物、中间产物和最终产物的浓度变化,从而构建出精细的反应动力学模型。例如,在4-bromo-3-chloroaniline的N-甲基化反应中,通过原位红外光谱可以监测N-H键和C-N键的变化,从而判断反应的进程和转化率。

反应优化和数据生成中的自动化

为了加速this compound及其衍生物的研发进程,自动化技术在反应优化和数据生成中的应用将成为主流。高通量筛选(High-Throughput Screening, HTS)平台能够并行地进行大量不同反应条件的实验,从而在短时间内找到最佳的合成路线。

结合机器人技术和自动化反应器,研究人员可以精确控制反应温度、压力、加料速度和搅拌速率等参数,并自动采集和分析反应数据。这不仅大大提高了实验效率,也减少了人为误差,保证了数据的可靠性。生成的大量实验数据可以用于构建数据库,为后续的计算化学研究提供支持。

计算设计与发现

用于合成和反应性预测的预测模型

计算化学,特别是密度泛函理论(DFT)等量子化学计算方法,为预测this compound的结构、性质和反应性提供了有力的工具。通过构建分子的三维模型,可以计算其电子结构、轨道能量、电荷分布等参数,从而预测其在不同反应条件下的行为。

例如,可以利用计算模型来预测其在亲电取代或亲核取代反应中不同位点的反应活性,或者模拟其与不同催化剂的相互作用,从而筛选出最高效的催化体系。这些预测模型能够指导实验设计,减少不必要的实验尝试,缩短研发周期。

机器学习与人工智能在逆合成和反应结果预测中的应用

随着人工智能(AI)和机器学习(ML)技术的发展,其在化学领域的应用也日益深入。对于this compound这类结构相对复杂的分子,可以利用基于大量已知反应数据的机器学习模型来进行逆合成分析(retrosynthesis),即从目标分子出发,反向推导出可能的合成路线。

此外,AI模型还可以根据反应物、试剂和反应条件来预测反应的主要产物、产率以及可能存在的副产物。这对于新反应的开发和已有反应的优化具有重要的指导意义。通过不断学习新的实验数据,这些模型的预测准确性将持续提升。

新型卤键和超分子相互作用的探索

This compound分子中的溴原子和氯原子作为卤素原子,能够作为卤键(halogen bond)的给体,与其他分子中的路易斯碱(如氧、氮、硫原子)形成非共价相互作用。卤键作为一种重要的超分子作用力,在晶体工程、材料科学和药物设计等领域展现出巨大的应用潜力。

未来的研究将致力于探索this compound与其他功能分子通过卤键自组装形成具有特定结构和功能的超分子体系。例如,可以设计并合成基于该分子的共晶(co-crystals)或有机凝胶,并研究其在光学、电学或传感等方面的性质。对这些新型超分子相互作用的深入理解,将为开发基于this compound的新材料和新器件开辟新的途径。

表1:本文中提及的化合物

化合物名称英文名称CAS号分子式
4-溴-3-氯-N-甲基苯胺This compound1351473-51-7C7H7BrClN
4-溴-3-氯苯胺4-Bromo-3-chloroaniline6940-50-7C6H5BrClN
甲醇Methanol67-56-1CH4O

Q & A

Basic: What synthetic routes are commonly employed for 4-Bromo-3-chloro-N-methylaniline, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves sequential halogenation and alkylation of aniline derivatives. A two-step approach is often used:

Bromination/Chlorination: Aromatic electrophilic substitution on N-methylaniline using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃) to introduce bromine and chlorine at the 4- and 3-positions, respectively. Temperature control (0–5°C) minimizes over-halogenation .

Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) removes unreacted starting materials. Recrystallization in ethanol/water mixtures enhances purity (>97%) .
Key Validation: Monitor reaction progress via TLC and confirm final structure using 1^1H NMR (e.g., methyl group singlet at δ 2.8–3.1 ppm) .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

  • 1^1H NMR: Distinct signals for aromatic protons (δ 6.8–7.5 ppm, split by substituents) and the N-methyl group (singlet, δ ~2.9 ppm). Integration ratios confirm substituent positions .
  • Mass Spectrometry (MS): Molecular ion peak [M+H]⁺ at m/z 234/236 (Br/Cl isotopic pattern). Fragmentation patterns (e.g., loss of CH₃NH₂) validate the N-methyl group .
  • IR Spectroscopy: N-H stretching (3350–3450 cm⁻¹) absence confirms methylation, while C-Br and C-Cl stretches appear at 550–650 cm⁻¹ and 750–800 cm⁻¹, respectively .

Advanced: How does the electronic nature of substituents influence regioselectivity in further functionalization?

Methodological Answer:
The bromine (strongly electron-withdrawing) and chlorine (moderately electron-withdrawing) direct incoming electrophiles to specific positions:

  • Electrophilic Aromatic Substitution (EAS): Bromine at position 4 deactivates the ring, directing new substituents to the less deactivated position 2 or 5. Chlorine at position 3 further modulates reactivity through resonance effects.
  • Cross-Coupling Reactions: Bromine’s superior leaving-group ability makes it ideal for Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with aryl boronic acids in THF/water (80°C, 12h) to replace Br with aryl groups .
    Optimization Tip: Pre-coordinate the catalyst with Cl⁻ scavengers (e.g., Ag₂O) to prevent Pd deactivation .

Advanced: How can conflicting literature data on reaction yields or spectroscopic properties be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Impurities: Trace solvents (e.g., DMF) in NMR samples shift peaks. Use deuterated solvents and repeat spectra after rigorous drying .
  • Synthetic Variability: Differing halogenation conditions (e.g., stoichiometry of Br₂) alter regiochemistry. Validate synthetic protocols via independent methods (e.g., X-ray crystallography) .
  • Isotopic Effects: Br/Cl isotopic patterns in MS may skew molecular ion ratios. Use high-resolution MS (HRMS) for exact mass confirmation .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation .
  • Waste Disposal: Quench residual bromine with NaHSO₃ before aqueous neutralization. Collect halogenated waste in designated containers for incineration .
  • Spill Management: Absorb with vermiculite, seal in containers, and label as halogenated organic waste .

Advanced: How can computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states for cross-coupling reactions. Optimize geometries at the B3LYP/6-31G(d) level; include solvent effects (e.g., PCM for THF) .
  • Hammett Parameters: Calculate σ⁺ values for substituents to predict electronic effects on reaction rates. Bromine (σ⁺ = 0.92) and chlorine (σ⁺ = 0.76) guide nucleophilic/electrophilic attack patterns .
    Case Study: Compare computed activation energies for Buchwald-Hartwig aminations to experimental yields .

Advanced: What strategies are effective for resolving racemic mixtures in derivatives of this compound?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers. Monitor at 254 nm .
  • Kinetic Resolution: Employ enantioselective catalysts (e.g., Jacobsen’s Mn-salen) during functionalization to bias formation of one enantiomer .
    Validation: Measure optical rotation and compare to literature values for known chiral analogs .

Basic: What are the compound’s solubility properties, and how do they affect reaction design?

Methodological Answer:

  • Solubility: Poor in water; soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Use DMSO for SNAr reactions or THF for Grignard additions .
  • Workup: For aqueous extractions, use ethyl acetate (3 × 50 mL) to recover the compound. Dry over MgSO₄ before evaporation .

Advanced: How can the compound’s potential bioactivity be explored systematically?

Methodological Answer:

  • In Silico Screening: Dock the compound into protein targets (e.g., kinases) using AutoDock Vina. Prioritize targets with binding energies < −7 kcal/mol .
  • In Vitro Assays: Test against cancer cell lines (e.g., HeLa) using MTT assays. Pre-treat with cytochrome P450 inhibitors to assess metabolic stability .
    Data Interpretation: Compare IC₅₀ values to known inhibitors (e.g., chlorambucil) to gauge potency .

Advanced: How do steric effects from the N-methyl group influence coupling reactions?

Methodological Answer:
The N-methyl group increases steric hindrance near the aromatic ring, which can:

  • Reduce Reaction Rates: Slow transmetalation in Suzuki couplings. Counteract by using bulky ligands (e.g., SPhos) to stabilize the Pd intermediate .
  • Alter Regiochemistry: Direct coupling to less hindered positions (e.g., para to Cl). Confirm via NOESY NMR to detect spatial proximity between substituents .

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